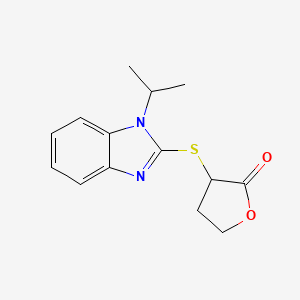
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is obtained through a specific synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate involves its interaction with specific enzymes and receptors in the body. It has been shown to act as an inhibitor of certain enzymes, including histone deacetylases and proteases, which play important roles in various biological processes. Additionally, it has been shown to modulate the activity of certain receptors, including G protein-coupled receptors, which are involved in signal transduction and cellular communication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate are complex and depend on the specific biological target it interacts with. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, among others. Additionally, it has been shown to modulate various cellular processes, including cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate in lab experiments is its potency and specificity. It has been shown to have high affinity for certain biological targets, making it a valuable tool for studying various biological processes. Additionally, it has been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration in experimental design.
Direcciones Futuras
There are several potential future directions for research involving 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, its use as a tool compound for studying various biological processes and pathways is an active area of research. Further optimization of its synthesis method and exploration of its structure-activity relationships could also lead to the development of more potent and specific compounds.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate involves the reaction between 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including esterification and reduction, to yield the final product. This synthesis method has been optimized to produce high yields of pure compound and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been used as a tool compound in chemical biology to study various biological processes and pathways.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c17-13-6-2-1-5-12(13)16(18)20-10-11-9-19-14-7-3-4-8-15(14)21-11/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIBPQGJXQDBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)


![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)